3-(3 inverted exclamation mark -Chlorophenyl)-6-methoxy-4-methylcoumarin
Overview
Description
3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. This particular compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methyl group attached to the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 4-methylcoumarin, and methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 3-chlorophenol and methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the coumarin ring structure.
Methylation: Finally, the methylation of the coumarin ring is achieved using a methylating agent, such as methyl iodide, to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification: Employing purification techniques, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to obtain reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives of the coumarin.
Substitution: Substituted coumarin derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent in biological studies.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Pathways Involved: It may modulate signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-6-methoxy-4-methylcoumarin: Similar structure but with a different position of the chlorine atom.
3-(3-Bromophenyl)-6-methoxy-4-methylcoumarin: Similar structure but with a bromine atom instead of chlorine.
3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin: Similar structure but with a different position of the methoxy group.
Uniqueness
3-(3-Chlorophenyl)-6-methoxy-4-methylcoumarin is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-methoxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-14-9-13(20-2)6-7-15(14)21-17(19)16(10)11-4-3-5-12(18)8-11/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVAXMOIIYHGNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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